molecular formula C26H25N3O2S B3440557 N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B3440557
M. Wt: 443.6 g/mol
InChI Key: YKGVKHPARFFYRA-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a quinazolinone core substituted with a 4-methylphenyl group at position 3 and a sulfanyl-acetamide moiety at position 2.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-4-19-9-7-8-18(3)24(19)28-23(30)16-32-26-27-22-11-6-5-10-21(22)25(31)29(26)20-14-12-17(2)13-15-20/h5-15H,4,16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGVKHPARFFYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents and conditions include:

    Quinazolinone Core Formation: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Sulfanyl Group Introduction: Thiolation reactions using thiols or disulfides.

    Acetamide Formation: Acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone moiety to dihydroquinazoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the acetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Modulation: Affecting cellular pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of sulfanyl-acetamide derivatives of 3,4-dihydroquinazolin-4-ones. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 3) Acetamide Group (N-substituent) Molecular Formula Molecular Weight Key Features
N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide 4-methylphenyl 2-ethyl-6-methylphenyl C₃₁H₃₁N₃O₂S 517.67* Hydrophobic phenyl groups enhance stability
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide 4-chlorophenyl 2-ethyl-6-methylphenyl C₂₅H₂₂ClN₃O₂S 464.0 Chlorine substituent increases electronegativity
N-(4-chloro-2-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide prop-2-en-1-yl (allyl) 4-chloro-2-methylphenyl C₂₁H₂₀ClN₃O₂S 429.92 Allyl group may enhance reactivity

Key Observations

The allyl-substituted variant (CAS 525582-59-6) replaces the aryl group with a reactive alkene, which could participate in further chemical modifications or influence pharmacokinetics .

Synthesis Pathways :

  • Analogous compounds are synthesized via condensation of aldehydes with precursor sulfanyl-acetamides in glacial acetic acid, as described in . This method allows modular substitution, enabling diverse derivatization .

Analytical Differentiation: NMR Spectroscopy: highlights that minor structural changes (e.g., substituents in regions A and B of the molecule) produce distinct chemical shifts, enabling precise structural elucidation . LC-MS Molecular Networking: Similar fragmentation patterns (cosine scores >0.8) suggest close structural relationships, while differences in MS/MS spectra can pinpoint substituent variations .

Lumping Strategy :

  • Compounds like the target and its analogs may be grouped under a single "surrogate" in computational models due to shared core structures, reducing complexity in reaction simulations .

Research Findings and Methodologies

Synthetic Flexibility: The acetamide-quinazolinone framework allows systematic substitution, as demonstrated by the synthesis of 15 derivatives (6a–o) in . This adaptability supports structure-activity relationship (SAR) studies .

Computational Modeling :
Equation-based comparisons () indicate that larger datasets improve predictive robustness for physicochemical parameters, relevant for optimizing analogs of the target compound .

Crystallographic Tools : Software like SHELXL and ORTEP-3 () are critical for resolving structural details, particularly for comparing bond lengths and angles in crystallized analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

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